molecular formula C13H17N3O2 B6179700 tert-butyl N-[1-cyano-2-(pyridin-2-yl)ethyl]carbamate CAS No. 2624136-07-6

tert-butyl N-[1-cyano-2-(pyridin-2-yl)ethyl]carbamate

Cat. No.: B6179700
CAS No.: 2624136-07-6
M. Wt: 247.3
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Description

tert-Butyl N-[1-cyano-2-(pyridin-2-yl)ethyl]carbamate is a chemical compound with the molecular formula C13H17N3O2 It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a cyano group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-cyano-2-(pyridin-2-yl)ethyl]carbamate typically involves the reaction of a suitable amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium azide. The reaction proceeds through the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement to form an isocyanate. The isocyanate is then trapped by the amine to yield the desired carbamate .

Industrial Production Methods

Industrial production of tert-butyl carbamates often involves the use of environmentally friendly and efficient methods. For example, a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI) can be used to synthesize carbamates under mild conditions . This method avoids overalkylation and provides high yields.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-cyano-2-(pyridin-2-yl)ethyl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted carbamates with various functional groups.

Scientific Research Applications

tert-Butyl N-[1-cyano-2-(pyridin-2-yl)ethyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[1-cyano-2-(pyridin-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can selectively enhance the slow inactivation of voltage-gated sodium channels and regulate the collapse response mediator protein 2 (CRMP2) . These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[1-cyano-2-(pyridin-2-yl)ethyl]carbamate is unique due to the presence of both a cyano group and a pyridinyl group, which confer specific reactivity and potential biological activity. Its ability to interact with voltage-gated sodium channels and CRMP2 distinguishes it from other carbamate derivatives.

Properties

CAS No.

2624136-07-6

Molecular Formula

C13H17N3O2

Molecular Weight

247.3

Purity

95

Origin of Product

United States

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